N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine
Brand Name: Vulcanchem
CAS No.: 125542-04-3
VCID: VC21202177
InChI: InChI=1S/C15H29NSi/c1-10-11(2)13(4)14(12(10)3)17(8,9)16-15(5,6)7/h14,16H,1-9H3
SMILES: CC1=C(C(=C(C1[Si](C)(C)NC(C)(C)C)C)C)C
Molecular Formula: C15H29NSi
Molecular Weight: 251.48 g/mol

N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine

CAS No.: 125542-04-3

Cat. No.: VC21202177

Molecular Formula: C15H29NSi

Molecular Weight: 251.48 g/mol

* For research use only. Not for human or veterinary use.

N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine - 125542-04-3

Specification

CAS No. 125542-04-3
Molecular Formula C15H29NSi
Molecular Weight 251.48 g/mol
IUPAC Name N-[dimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silyl]-2-methylpropan-2-amine
Standard InChI InChI=1S/C15H29NSi/c1-10-11(2)13(4)14(12(10)3)17(8,9)16-15(5,6)7/h14,16H,1-9H3
Standard InChI Key ZXPSQIUMSOPNIA-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C1[Si](C)(C)NC(C)(C)C)C)C)C
Canonical SMILES CC1=C(C(=C(C1[Si](C)(C)NC(C)(C)C)C)C)C

Introduction

Chemical Identity and Structure

Nomenclature and Identification

N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine is an organometallic compound with several synonyms and identifiers. The compound's systematic IUPAC name is N-[dimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silyl]-2-methylpropan-2-amine . This organic silicon compound is uniquely identified through various chemical registry systems and nomenclature conventions as outlined in Table 1.

Table 1: Chemical Identifiers of N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine

Identifier TypeValue
CAS Registry Number125542-04-3
Molecular FormulaC₁₅H₂₉NSi
Molecular Weight251.48 g/mol
PubChem CID3533593
InChIKeyZXPSQIUMSOPNIA-UHFFFAOYSA-N

The compound can also be referred to by several synonyms, including (tert-butylamino)(2,3,4,5-tetramethylcyclopenta-2,4-dienyl)dimethylsilane and N-(1,1-Dimethylethyl)-1,1-Dimethyl-1-(2,3,4,5-Tetramethyl-2,4-Cyclopentadien-1-Yl)-Silanamine .

Molecular Structure and Bonding

The molecular structure of this silanamine derivative features a cyclopentadiene ring system substituted with four methyl groups in positions 2, 3, 4, and 5. The ring is connected to a dimethylsilyl group, which in turn forms a bond with a tert-butylamino group . This creates a silicon-nitrogen bond that is central to the compound's chemical behavior.

The structural representation can be described using various notations:

  • SMILES Notation: CC1=C(C(=C(C1Si(C)NC(C)(C)C)C)C)C

  • InChI: InChI=1S/C15H29NSi/c1-10-11(2)13(4)14(12(10)3)17(8,9)16-15(5,6)7/h14,16H,1-9H3

The tetramethylcyclopentadienyl ring in this compound can potentially act as a ligand in coordination chemistry, which partially explains its relevance in organometallic applications.

Physical and Chemical Properties

General Physical Properties

N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine possesses distinct physical characteristics that influence its handling and applications. These properties are summarized in Table 2.

Table 2: Physical Properties of N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine

PropertyValueReference
Physical StateLiquid (inferred)-
Density0.878 g/mL at 25°C
Boiling Point110°C at 3 mmHg
Flash Point86°C
Index of Refractionn20/D 1.485
Vapor Pressure0.00542 mmHg at 25°C

The density value of 0.878 g/mL indicates that the compound is less dense than water. The relatively high boiling point at reduced pressure (110°C at 3 mmHg) suggests significant intermolecular forces despite the compound's moderate molecular weight .

Solubility and Partition Characteristics

While direct solubility data is limited in the available literature, computational values suggest the compound has lipophilic characteristics:

Table 3: Partition and Solubility Parameters

ParameterValueReference
LogP5.02710
Polar Surface Area (PSA)12.03000 Ų
Exact Mass251.20700

The relatively high LogP value of 5.02710 indicates significant lipophilicity, suggesting good solubility in non-polar organic solvents and limited water solubility . The low polar surface area (12.03000 Ų) further supports this hydrophobic character, which would be expected given the presence of multiple methyl groups and the absence of polar functional groups besides the silicon-nitrogen bond.

Spectroscopic Characteristics

Spectral Properties

Spectroscopic analysis of N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine would typically include NMR, IR, and mass spectroscopy techniques. While detailed spectral data is limited in the available search results, the compound's structural features would produce characteristic spectral patterns.

Applications and Research Findings

Organometallic Chemistry Applications

N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine has been documented in research related to organometallic chemistry. A specific reference in the Journal of Organometallic Chemistry (1999, vol. 572, #1, p. 21-30) by Alt, Helmut G., Foettinger, Klaus, and Milius, Wolfgang suggests this compound has been studied in the context of organometallic applications .

The tetramethylcyclopentadienyl moiety in this compound is structurally similar to ligands commonly used in metallocene chemistry, suggesting potential applications in catalysis. The silicon-nitrogen bond could also provide interesting reactivity patterns in coordination chemistry contexts.

Synthetic Utility

Based on its structure, this silanamine derivative could potentially serve as:

  • A precursor for modified cyclopentadienyl ligands in organometallic synthesis

  • A silicon-containing reagent for the introduction of the tetramethylcyclopentadienyl group

  • A component in the preparation of specialized catalysts

Recent research activity, as indicated by updates in chemical databases in 2025, suggests ongoing interest in this compound or its derivatives .

Synthesis Methods

Synthetic Approaches

The reference to Alt et al. (1999) in the Journal of Organometallic Chemistry likely contains specific synthetic protocols or applications for this compound .

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